6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile
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Overview
Description
6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile is a heterocyclic compound with a molecular formula of C9H9N3S2. This compound is characterized by the presence of an imidazo[2,1-b][1,3]thiazole core, which is substituted with an isopropylsulfanyl group at the 6-position and a cyano group at the 5-position.
Mechanism of Action
Target of Action
The primary targets of 6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile are currently under investigation. The compound is a part of a class of molecules that have shown activity against certain types of cells . .
Mode of Action
The mode of action of this compound involves a sequence of steps. It starts with amine-induced N-deprotection, followed by oxidative aminocarbonylation of the triple bond. This leads to the formation of a 2-ynamide intermediate. The next step is a dearomative cyclization, which occurs by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety. The final step is aromatization by proton-shift isomerization .
Biochemical Pathways
The compound is known to undergo a series of reactions that lead to the formation of a carbonylated imidazo[2,1-b]thiazole . The downstream effects of these reactions on cellular pathways are currently under investigation.
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. Preliminary studies suggest that the compound may have activity against certain types of cells
Preparation Methods
The synthesis of 6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thioamide and α-haloketone intermediates under basic conditions. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and bases such as potassium carbonate or sodium hydride .
Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isopropylsulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. It can be used in the design of new drugs and therapeutic agents.
Medicine: Research has indicated that derivatives of this compound may exhibit pharmacological activities, making it a candidate for drug discovery and development.
Comparison with Similar Compounds
6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile can be compared with other similar compounds, such as:
6-(Methylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile: This compound has a methylsulfanyl group instead of an isopropylsulfanyl group, which can affect its chemical reactivity and biological activity.
6-(Ethylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile: The ethylsulfanyl group provides different steric and electronic properties compared to the isopropylsulfanyl group, leading to variations in its behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
6-propan-2-ylsulfanylimidazo[2,1-b][1,3]thiazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S2/c1-6(2)14-8-7(5-10)12-3-4-13-9(12)11-8/h3-4,6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAUXGQUQAMIDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(N2C=CSC2=N1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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